trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Description
trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a cyclohexylamine derivative featuring a tetrahydropyran-4-ylmethyl substituent on the amino group and a tert-butyl carbamate (Boc) protecting group. This compound is structurally related to intermediates in pharmaceutical synthesis, such as those used in spirocyclic compounds (e.g., ) or kinase inhibitors .
Properties
IUPAC Name |
tert-butyl N-[4-(oxan-4-ylmethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-15-6-4-14(5-7-15)18-12-13-8-10-21-11-9-13/h13-15,18H,4-12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFVUFOZRWNJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclohexane Backbone
- Starting Material : Begin with a suitable 4-aminobenzoic acid derivative.
- Catalytic Hydrogenation : Use a catalyst like palladium on carbon under low hydrogen pressure to convert the aromatic ring into a cyclohexane ring, maintaining the trans configuration.
- Purification : Purify the resulting trans-4-amino-cyclohexanecarboxylic acid derivative using methods such as crystallization or chromatography.
Purification and Characterization
- Purification : Use techniques such as flash chromatography on silica gel with appropriate eluents (e.g., ethyl acetate/hexane) to purify the final compound.
- Characterization : Employ NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Data Tables
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamic acid ester group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyran ring can yield lactones, while reduction of the carbamic acid ester can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, or other biological activities.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the tetrahydropyran ring and the carbamic acid ester group suggests it could be modified to enhance its pharmacokinetic properties and biological activity.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound might influence various biochemical pathways, altering the production of metabolites or the activity of signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexylamine Scaffold
The target compound belongs to a class of {4-[substituted-amino]-cyclohexyl}-carbamic acid tert-butyl esters, where the substituent on the amino group defines physicochemical and biological properties. Key analogs include:
Table 1: Substituent-Driven Comparisons
*Calculated based on molecular formula.
Key Observations:
- The tetrahydropyran-4-ylmethyl group in the target compound introduces polarity through its ether oxygen, distinguishing it from chloro-acetyl analogs, which are more electrophilic and prone to nucleophilic substitution .
- Compared to hydroxylated derivatives (e.g., ), the target compound’s tetrahydropyran group balances lipophilicity and solubility, making it advantageous for blood-brain barrier penetration in CNS drug candidates .
Role of the Boc Protecting Group
The tert-butyl carbamate (Boc) group is a common protective strategy for amines, preventing unwanted reactions during multi-step syntheses. For example:
- trans-4-(Boc-amino)cyclohexyl tosylate () uses the Boc group to stabilize the amine during nucleophilic substitution reactions .
- In tert-butyl (4-(4-oxocyclohexyl)phenyl)carbamate (), the Boc group facilitates selective deprotection under acidic conditions .
The Boc group’s stability under basic conditions and labile nature under acidic conditions (e.g., HCl/EtOAc) is consistent across all analogs, including the target compound .
Research Findings and Pharmacological Implications
- Solubility : The tetrahydropyran group improves aqueous solubility compared to tert-butyl-substituted cyclohexylamines (e.g., trans-4-tert-butylcyclohexylamine in ) .
- Metabolic Stability : Cyclohexylamines with bulky substituents (e.g., tetrahydropyran) show slower hepatic clearance in preclinical models, as seen in related testosterone derivatives () .
Biological Activity
Trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C₁₁H₂₂N₂O₂, and it has a molecular weight of approximately 214.31 g/mol. The compound's design incorporates a cyclohexyl ring and a tetrahydropyran moiety, which may enhance its biological activity through improved lipophilicity and pharmacokinetic properties.
Structural Characteristics
The compound's structure includes:
- Cyclohexyl ring : Provides steric bulk and potential interactions with biological targets.
- Tetrahydropyran moiety : Enhances lipophilicity, which may influence membrane permeability and bioavailability.
- Carbamic acid functional group : Implicated in various biological interactions.
Research indicates that this compound interacts with specific biological pathways, potentially acting as a therapeutic agent. Interaction studies have been crucial for understanding its mechanism of action, particularly in the context of cancer treatment and other diseases.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Cellular Assays : In vitro studies have shown that similar compounds exhibit activity against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. While specific data on this compound is limited, its structural analogs have demonstrated moderate efficacy in inhibiting cell growth without affecting nonmalignant cells like MCF-10A .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including moderate brain exposure and good tissue distribution in organs such as the kidney and liver. Half-life studies suggest rapid absorption and clearance rates, indicating potential for therapeutic use .
- Bioavailability : Preliminary studies suggest that modifications to the structure can enhance bioavailability, which is critical for effective drug design. The presence of the tetrahydropyran group is hypothesized to improve solubility and absorption .
Comparative Analysis
A comparison with structurally similar compounds reveals insights into the unique properties of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl (trans-4-(aminomethyl)cyclohexyl)methyl carbamate | C₁₃H₂₆N₂O₂ | Contains an additional methyl group on the nitrogen |
| Tert-butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate | C₁₂H₂₃NO₃ | Features a hydroxymethyl group instead of an amino group |
| Tert-butyl (trans-3-(aminomethyl)cyclobutanol) | C₉H₁₉N₃O₂ | Cyclobutane ring provides different steric properties |
Case Studies
While specific case studies on this compound are scarce, related compounds have been evaluated for their anticancer activities. For instance, compounds derived from L-γ-methyleneglutamic acid amides showed promising results against breast cancer cell lines, indicating a potential pathway for further research into this compound's efficacy .
Q & A
Basic: What are the critical steps and optimized conditions for synthesizing this compound?
Answer:
The synthesis typically involves sequential protection, coupling, and functionalization steps. Key stages include:
- Amino Group Protection : The tetrahydropyran-4-ylmethyl-amine intermediate is protected using Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) under inert conditions at -78°C to prevent side reactions .
- Nucleophilic Substitution : Reaction with halogenated pyrimidines (e.g., 2-chloro-5-iodopyrimidine) in DMAc (dimethylacetamide) with NaHCO₃ as a base at 80°C for 12 hours to form the pyrimidine-amine adduct .
- Sonogashira Coupling : Introduction of alkynyl groups using Pd(PPh₃)₂Cl₂ and CuI catalysts in THF, with DIEA (N,N-diisopropylethylamine) as a base for sp²-sp carbon bond formation .
Optimization Tips : - Use low temperatures (-78°C) during Boc protection to minimize racemization.
- Purify intermediates via column chromatography (e.g., silica gel with EtOAc/hexane gradients) to achieve >95% purity .
Advanced: How is stereochemical control maintained during synthesis?
Answer:
Stereochemistry is preserved through:
- Chiral Auxiliaries : Use of trans-configured starting materials (e.g., trans-4-aminocyclohexanol) to enforce spatial arrangement .
- Stereoselective Catalysis : Palladium-catalyzed couplings with chiral ligands to retain configuration during heterocycle formation .
- Analytical Validation : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography. For example, chromatography in resolved >99% trans isomers using ethyl ester derivatives .
Analytical: What methods validate the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclohexyl CH₂ peaks at δ 1.2–1.8 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 469 for intermediates) .
- HPLC-PDA : Purity >98% achieved using C18 reverse-phase columns (acetonitrile/water gradients) .
Data Table :
| Parameter | Method | Example Data (Intermediate) | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | 325.83 (C₁₇H₂₄ClNO₃) | |
| Purity | HPLC | 99.4% (λ = 254 nm) | |
| Melting Point | DSC | 114–118°C (Boc-protected amine) |
Application: How is this compound modified for enzyme inhibition studies?
Answer:
- Functional Group Introduction : Install electrophilic groups (e.g., aldehydes, boronic esters) via Sonogashira or Suzuki-Miyaura couplings to probe active-site interactions .
- Biological Assays :
- Kinase Inhibition : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular Uptake : Radiolabel (³H or ¹⁴C) the Boc group to track intracellular accumulation in cancer cell lines .
Data Contradictions: How to resolve discrepancies in reported synthetic yields?
Answer:
- Parameter Screening : Re-evaluate reaction variables (solvent, catalyst loading) using Design of Experiments (DoE). For instance, DMAc vs. THF in pyrimidine coupling impacts yields by 15–20% .
- Intermediate Analysis : Use LC-MS to identify side products (e.g., de-Boc intermediates or dimerization byproducts) that reduce yields .
- Reproducibility Checks : Cross-validate protocols with alternative catalysts (e.g., Pd(OAc)₂ instead of PdCl₂(PPh₃)₂) .
Advanced: What computational methods predict its reactivity in novel reactions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
